![molecular formula C25H25BrN2O2 B268555 (3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting certain enzymes or by binding to specific receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to possess antifungal and antibacterial activities. This compound has also been shown to exhibit anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone in lab experiments include its potential biological activities and its ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone. These include further studies to fully understand its mechanism of action, the synthesis of analogs with improved biological activities, and the development of new applications in various fields such as medicine and agriculture.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of (3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone can be achieved using different methods. One of the most common methods involves the reaction of 3-bromo-4-methoxybenzaldehyde and 1-benzyl-4-piperidone in the presence of sodium borohydride. Another method involves the reaction of 3-bromo-4-methoxybenzaldehyde with N-benzylpiperazine in the presence of acetic acid.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields. It has been used as a starting material for the synthesis of other compounds with potential biological activities. This compound has also been studied for its potential antitumor, antifungal, and antibacterial activities.
Eigenschaften
Molekularformel |
C25H25BrN2O2 |
---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
(4-benzhydrylpiperazin-1-yl)-(3-bromo-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H25BrN2O2/c1-30-23-13-12-21(18-22(23)26)25(29)28-16-14-27(15-17-28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3 |
InChI-Schlüssel |
KQKSGTGZERAUSM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.